N-(2,6-dimethylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Description
Its core structure features a quinoline ring substituted with a hydroxyl group at position 4, a ketone at position 2, and a carboxamide group at position 2. The N-(2,6-dimethylphenyl) moiety at the carboxamide and the 3-methylbutyl group at position 1 distinguish it from related derivatives. These substituents influence its physicochemical properties, such as solubility, lipophilicity, and bioavailability, which are critical for its biological activity .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-14(2)12-13-25-18-11-6-5-10-17(18)21(26)19(23(25)28)22(27)24-20-15(3)8-7-9-16(20)4/h5-11,14,26H,12-13H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNVNYAEJSMFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CCC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several quinolinecarboxamide derivatives, differing primarily in substituents at positions 1 and the aryl group of the carboxamide. Key analogues include:
Key Comparisons
Substituent Effects on Lipophilicity and Bioavailability
- The 3-methylbutyl group in the target compound increases lipophilicity (predicted logP ~3.5) compared to the methyl analogue (logP ~2.1) . Longer alkyl chains (e.g., pentyl in compound 47) further enhance lipid solubility, improving blood-brain barrier penetration .
- The 2,6-dimethylphenyl group balances steric bulk and metabolic stability, whereas 3,5-dimethyladamantyl (compound 47) introduces rigidity, enhancing receptor binding affinity .
Biological Activity Analgesic Activity: The methyl analogue () shows moderate analgesic effects, while the 3-pyridylmethyl derivative () exhibits polymorphism-dependent efficacy, with Form II achieving 80% pain inhibition in mice at 10 mg/kg . Receptor Interactions: Adamantyl-substituted derivatives (e.g., compound 47) demonstrate nanomolar CB2 receptor activity, attributed to hydrophobic interactions with the receptor’s binding pocket .
Synthetic Accessibility
- The target compound’s synthesis likely parallels methods for ’s methyl analogue, involving N-alkylation of isatoic anhydride followed by cyclization and carboxamide coupling . In contrast, adamantyl derivatives require additional steps for introducing bulky substituents, reducing yield scalability .
Polymorphism and Stability
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